

Protocol for using 2-Amino-3-bromo-5-methylbenzoic acid in synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylbenzoic acid

Cat. No.: B085322

[Get Quote](#)

An In-Depth Guide to the Synthetic Utility of **2-Amino-3-bromo-5-methylbenzoic Acid**

Introduction: A Versatile Scaffold for Modern Synthesis

2-Amino-3-bromo-5-methylbenzoic acid is a trifunctional aromatic compound that has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Its structure, featuring an amino group, a bromine atom, and a carboxylic acid moiety on a toluene backbone, provides multiple reactive handles for orthogonal chemical modifications. This unique arrangement makes it an ideal precursor for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[\[1\]](#)[\[2\]](#)

The strategic placement of the bromine atom ortho to the activating amino group, coupled with the steric influence of the adjacent methyl group, allows for highly selective transformations. This application note provides a detailed exploration of the compound's properties and a comprehensive protocol for its use in one of the most powerful C-C bond-forming reactions in modern chemistry: the Suzuki-Miyaura cross-coupling.

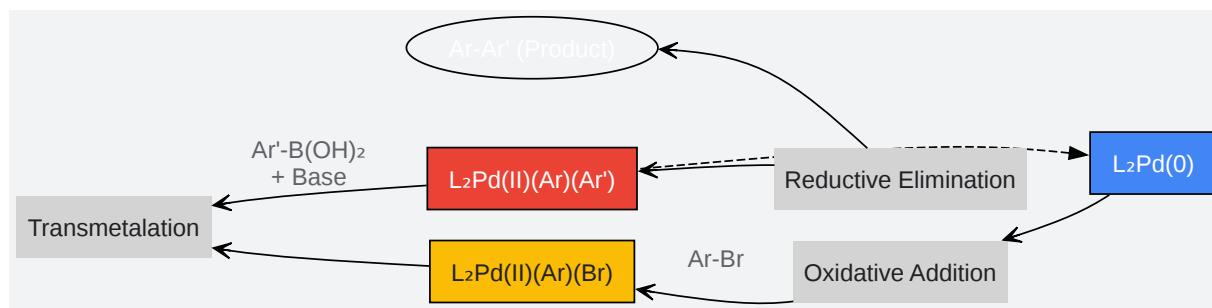
Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. The key characteristics of **2-Amino-3-bromo-5-methylbenzoic acid** are summarized below.

Property	Value	Reference
CAS Number	13091-43-5	[3] [4] [5]
Molecular Formula	C ₈ H ₈ BrNO ₂	[3] [5] [6]
Molecular Weight	230.06 g/mol	[5] [6]
Melting Point	204-208 °C	[3] [5]
Appearance	Solid	[5]
Solubility	Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.	[3]
SMILES	Cc1cc(Br)c(N)c(c1)C(O)=O	[5] [6]
InChI Key	LCMZECCEEOQWLQ- UHFFFAOYSA-N	[5] [6]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is the most synthetically exploited feature of **2-Amino-3-bromo-5-methylbenzoic acid**, serving as a canonical handle for palladium-catalyzed cross-coupling reactions.[\[7\]](#) These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[\[8\]](#)[\[9\]](#)


The Suzuki-Miyaura Coupling: Rationale and Mechanism

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly well-suited for this substrate.[\[8\]](#)[\[10\]](#) It allows for the direct installation of a wide variety of aryl, heteroaryl, or vinyl groups at the C3 position, leading to the formation of diverse biaryl and substituted aromatic scaffolds that are prevalent in medicinal chemistry.[\[11\]](#)

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

[12]

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of **2-Amino-3-bromo-5-methylbenzoic acid**, forming a Pd(II) complex.
- Transmetalation: The organic group from the activated boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[13]
- Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

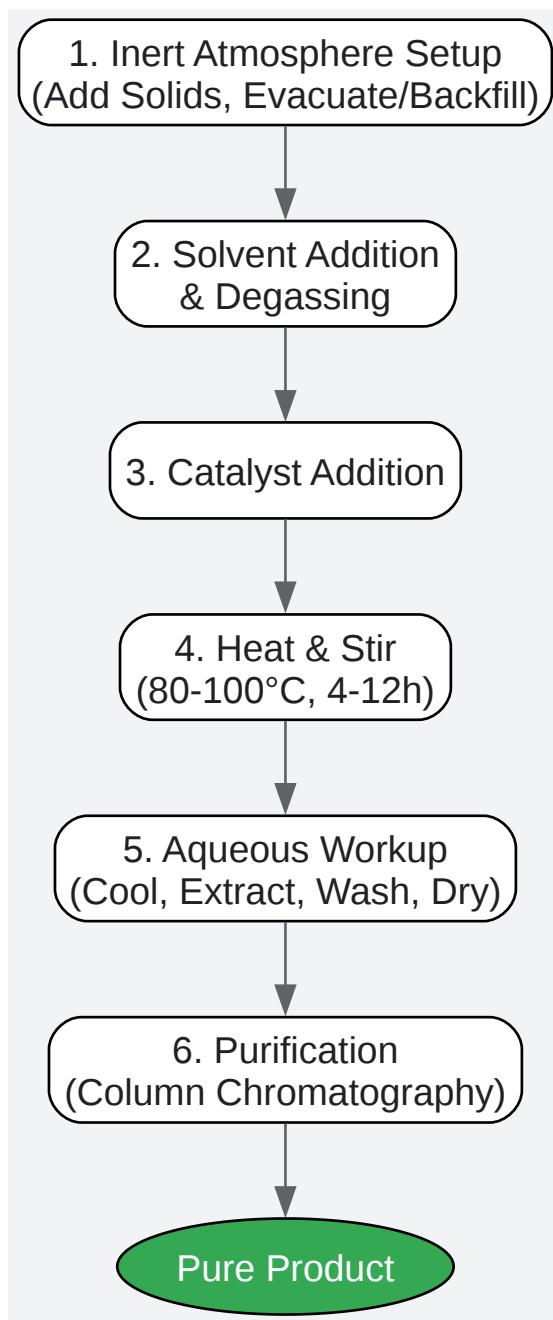
[Click to download full resolution via product page](#)

General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of **2-Amino-3-bromo-5-methylbenzoic acid**

This protocol provides a robust, field-proven methodology for the coupling of **2-Amino-3-bromo-5-methylbenzoic acid** with a generic arylboronic acid.

Materials and Equipment


- **2-Amino-3-bromo-5-methylbenzoic acid** (1.0 equiv)

- Arylboronic acid (1.2-1.5 equiv)
- Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (3-5 mol%)
- Base: Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3) (2.0-3.0 equiv)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 10:1 mixture)[[11](#)]
- Round-bottom flask or Schlenk tube
- Reflux condenser
- Magnetic stirrer and heat source (oil bath)
- Inert gas supply (Nitrogen or Argon) with manifold
- Standard glassware for aqueous workup and extraction
- Silica gel for column chromatography

Step-by-Step Procedure

- Reaction Setup (Inert Atmosphere):
 - To a dry round-bottom flask equipped with a magnetic stir bar, add **2-Amino-3-bromo-5-methylbenzoic acid** (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K_2CO_3 , 2.0 equiv).
 - Seal the flask with a septum, and connect it to an inert gas line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is completely inert.[[11](#)] Causality: The $\text{Pd}(0)$ catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic turnover and reaction success.
- Solvent Addition and Degassing:
 - Add the 1,4-dioxane/water solvent mixture via syringe.

- Degas the resulting solution by bubbling the inert gas through the liquid (via a long needle) for 15-20 minutes.[11] Causality: Solvents contain dissolved oxygen which must be removed to protect the catalyst.
- Catalyst Addition:
 - Under a positive pressure of inert gas (i.e., with gas flowing out of the flask), briefly remove the septum and add the $\text{Pd}(\text{PPh}_3)_4$ catalyst (3-5 mol%) to the flask.[11] Reseal immediately. Causality: Adding the sensitive catalyst last to the degassed, inerted mixture minimizes its exposure to any residual oxygen.
- Reaction Execution:
 - Attach a reflux condenser (with inert gas flowing at the top).
 - Lower the flask into an oil bath preheated to 80-100 °C and begin vigorous stirring.[11]
 - Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Aqueous Workup:
 - Once complete, allow the reaction mixture to cool to room temperature.
 - Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
 - Wash the organic layer sequentially with water and then brine (saturated NaCl solution). [11] Causality: This removes the inorganic base and salts from the organic phase.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
- Purification:
 - The resulting crude solid is then purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure coupled product.[11]

[Click to download full resolution via product page](#)

Experimental Workflow for Suzuki-Miyaura Coupling.

Alternative Synthetic Transformations

The utility of **2-Amino-3-bromo-5-methylbenzoic acid** extends beyond C-C coupling. Its functional groups permit other high-value transformations:

- Buchwald-Hartwig Amination: The C-Br bond can be coupled with primary or secondary amines, again using a palladium catalyst, to form C-N bonds.[4][14] This provides access to a different class of complex aniline derivatives.[15][16]
- Sandmeyer-Type Reactions: The primary amino group can be converted into a diazonium salt intermediate. This highly versatile functional group can then be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) to install different functionalities on the aromatic ring.[4]

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is a non-negotiable aspect of experimental integrity.

- Hazard Identification: This compound may be harmful if swallowed (Acute Toxicity 4) and may cause an allergic skin reaction (Skin Sensitizer 1).[5]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][17][18] A dust mask (e.g., N95) should be used when handling the solid powder to avoid inhalation.[5]
- Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[19] Avoid formation of dust and aerosols.[17] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[19]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[17][19]
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[17][19]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [19]

References

- **2-AMINO-3-BROMO-5-METHYLBENZOIC ACID** - ChemBK.
- **2-Amino-3-bromo-5-methylbenzoic acid** - MySkinRecipes.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing.
- **2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400** - PubChem.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Buchwald–Hartwig amination - Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-bromo-5-methylbenzoic acid [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-3-bromo-5-methylbenzoic acid 97 13091-43-5 [sigmaaldrich.com]
- 6. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. echemi.com [echemi.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [Protocol for using 2-Amino-3-bromo-5-methylbenzoic acid in synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085322#protocol-for-using-2-amino-3-bromo-5-methylbenzoic-acid-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com